molecular formula C12H7F3N2O2 B1394304 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde CAS No. 1216892-82-8

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde

Cat. No.: B1394304
CAS No.: 1216892-82-8
M. Wt: 268.19 g/mol
InChI Key: PJBVMOPJGAFBLU-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde (CAS: 1216892-82-8) is a pyrimidine-based aromatic aldehyde with the molecular formula C₁₂H₇F₃N₂O₂ and a molecular weight of 268.20 . The compound features a benzaldehyde moiety substituted at the meta (3-) position by a pyrimidin-2-yloxy group, which itself carries a trifluoromethyl (-CF₃) substituent at the pyrimidine ring’s 4-position. This structure renders it an intermediate in agrochemical research, particularly for synthesizing benzylamine derivatives with pesticidal activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for bioactive molecules .

Properties

IUPAC Name

3-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBVMOPJGAFBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with 3-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Positional Isomers

The compound exhibits structural isomerism with analogues differing in substituent positions:

Compound Name CAS Substituent Positions Molecular Weight Suppliers Availability
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde 874782-05-5 Benzaldehyde-4, Pyrimidine-4 268.20 8 Commercially viable
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzaldehyde 1086379-00-1 Benzaldehyde-3, Pyrimidine-2 268.20 N/A Limited data
2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde - Benzaldehyde-2, Pyrimidine-4,6 (OMe) 274.25 1 Research-scale

Key Observations :

  • Positional Effects: The meta vs. para substitution on benzaldehyde alters electronic distribution and steric interactions.
  • Pyrimidine Substituents : Moving the trifluoromethyl group from the pyrimidine’s 4- to 2-position (CAS: 1086379-00-1) modifies electron-withdrawing effects, which could influence reactivity in downstream synthesis .

Functional Group Variations

The compound 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde () replaces -CF₃ with methoxy (-OMe) groups. Methoxy substituents are electron-donating, increasing solubility in polar solvents but reducing electrophilicity compared to -CF₃. This analogue is explicitly used in pesticide intermediates, suggesting that trifluoromethyl variants may offer enhanced bioactivity due to greater metabolic resistance .

Research Findings

  • Agrochemical Potential: Pyrimidinyloxy-benzaldehydes are key intermediates for 2-pyrimidine-oxy-N-aryl benzyl amine derivatives, a class with pesticidal activity . The trifluoromethyl group’s presence likely enhances resistance to enzymatic degradation compared to methoxy-substituted variants.
  • Synthetic Challenges : The discontinuation of the 3-isomer (CAS: 1216892-82-8) may correlate with difficulties in regioselective synthesis or purification, favoring the 4-isomer in scalable applications .

Biological Activity

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde, a compound with the chemical formula C12H7F3N2O2C_{12}H_7F_3N_2O_2, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.

  • Molecular Formula : C12H7F3N2O2C_{12}H_7F_3N_2O_2
  • Molecular Weight : 268.19 g/mol
  • CAS Number : 1216892-82-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its enzyme inhibition properties and potential anticancer effects.

Enzyme Inhibition Studies

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :
    • A study investigated hydrazones derived from similar structures and found that compounds with trifluoromethyl groups exhibited significant inhibition of AChE and BuChE. The IC50 values ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating a strong potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease .

Anticancer Activity

  • In Vitro Anticancer Effects :
    • Recent research highlighted the compound's potential as an anticancer agent, showing significant inhibition of cell proliferation in various cancer cell lines. For example, one study reported an IC50 value of 9.22 ± 0.17 µM against HeLa cells, with notable effects on cell cycle progression .

Case Study 1: Cholinesterase Inhibition

In a study examining the structure-activity relationship (SAR) of hydrazone derivatives, the compound demonstrated dual inhibition of cholinesterases with promising efficacy. The presence of the trifluoromethyl group was linked to enhanced inhibitory activity, making it a candidate for further development in neuropharmacology.

Case Study 2: Anticancer Potential

Another study utilized the chick chorioallantoic membrane (CAM) assay to evaluate the anticancer properties of related compounds. The findings suggested that derivatives similar to this compound could inhibit angiogenesis in tumor tissues, thereby reducing tumor growth .

Data Tables

Activity IC50 Value (µM) Remarks
AChE Inhibition46.8 - 137.7Strong inhibitor for neurodegenerative targets
BuChE Inhibition19.1 - 881.1Varies based on structural modifications
HeLa Cell Proliferation9.22 ± 0.17Significant growth inhibition observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde
Reactant of Route 2
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3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde

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